3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-6-7-17(21-12-15)24-16-9-11-22(13-16)18(23)20-10-8-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSIIMFUKRIQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a bromopyridine derivative reacts with a phenethylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is accelerated in aqueous environments with catalytic acids (e.g., HCl) or bases (e.g., NaOH).
Mechanism :
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Protonation of the carbonyl oxygen (acidic conditions) or deprotonation of the amide nitrogen (basic conditions) activates the amide bond.
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Nucleophilic attack by water leads to bond cleavage, forming the carboxylic acid and phenethylamine.
Ether Substitution
The oxygen atom in the pyridin-2-yl ether linkage can undergo substitution reactions. For example:
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Nucleophilic displacement : Under strongly basic conditions (e.g., NaH), the ether oxygen can be replaced by stronger nucleophiles like amines.
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Oxidative cleavage : With oxidizing agents (e.g., H2O2), the ether bond may cleave, though this pathway is less common.
Bromine Substitution
The bromine atom on the pyridine ring is susceptible to substitution reactions. For example:
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Suzuki coupling : Replacement of bromine with aryl or heteroaryl groups using palladium catalysts and boronic acids .
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Nucleophilic aromatic substitution : Possible under strongly basic conditions, though steric hindrance may limit reactivity.
Key Reagents and Conditions
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POCl₃ : Used for activating carboxylic acids to form chloroamides during synthesis .
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Sodium ethoxide : Facilitates condensation reactions in pyrazolo[1,5-a]pyrimidin-7-amine synthesis .
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Palladium catalysts : Employed in Suzuki coupling for bromine substitution .
Reaction Conditions and Optimization
Stability and Reactivity
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Thermal stability : The compound is stable at room temperature but may decompose under prolonged heating (>100°C).
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Solubility : Moderate solubility in organic solvents (e.g., DMSO, DMF) due to the amide and ether functionalities.
Analytical Techniques
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HPLC : Used to monitor reaction progress and purity.
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NMR spectroscopy : Confirms product identity via proton coupling patterns and heteronuclear correlations.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
| Synthesis Method | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Bromopyridine derivative, Phenethylamine derivative | DMF, Elevated temperature |
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
Chemistry
In the field of organic chemistry, 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions such as oxidation and reduction, which are critical for developing new compounds .
Biology
The compound has been investigated for its potential as a ligand in biochemical assays and molecular biology studies. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme or receptor activity through hydrogen bonding and π-π stacking interactions .
Medicine
Research indicates that this compound may exhibit significant activity at opioid receptors, which are crucial for pain modulation. Its pharmacological properties suggest potential applications in pain management therapies due to its anti-nociceptive effects observed in preclinical studies .
The biological activity of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is particularly notable concerning its interaction with opioid receptors. Studies have shown that it can act as both an agonist and antagonist depending on the receptor subtype targeted. This duality offers insights into its potential therapeutic applications in treating pain and possibly addiction .
Case Studies
- Opioid Receptor Modulation : In animal models, the compound demonstrated effective pain response reduction, indicating its potential use in analgesic formulations.
- Antioxidant Activity : Similar compounds have been synthesized and tested for antioxidant properties using DPPH radical scavenging methods. Some derivatives exhibited antioxidant activities surpassing well-known antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
3-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (CAS 1248399-37-2)
- Structural Differences : Bromine at the pyridine’s 4-position instead of 5; dimethylamine substituent instead of phenethyl-pyrrolidine carboxamide.
- Impact : The 4-bromo substitution may alter electronic properties and steric interactions compared to the 5-bromo analog. The smaller dimethylamine group likely reduces lipophilicity and receptor affinity relative to the bulkier phenethyl group in the target compound .
- Similarity Score : 0.91 .
- 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine (CAS 1015242-41-7) Structural Differences: Piperidine ring replaces pyrrolidine; methyl group on the piperidine nitrogen. The methyl group may enhance metabolic stability but reduce hydrogen-bonding capacity . Similarity Score: 0.87 .
2-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine (CAS 212961-35-8)
- Structural Differences : Ethanamine backbone with dimethylamine substituent; lacks the carboxamide and pyrrolidine groups.
- Impact : Simplified structure with reduced molecular weight and polarity, likely leading to faster pharmacokinetic clearance compared to the target compound .
- Similarity Score : 0.86 .
Key Structural and Functional Insights
Bromine Position and Electronic Effects
Role of the Phenethyl Group
The N-phenethyl substituent in the target compound introduces aromaticity and bulk, which could improve binding to hydrophobic pockets in enzymes or receptors compared to smaller alkylamine groups in analogs like CAS 212961-35-8 .
Ring System Comparisons
- Pyrrolidine vs. Piperidine analogs (e.g., CAS 1015242-41-7) may exhibit improved solubility due to reduced ring strain .
Tabulated Comparison of Key Analogs
Biological Activity
3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of opioid receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can be summarized as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂
- Molecular Weight : Approximately 388.26 g/mol
Opioid Receptor Modulation
Research indicates that compounds similar to 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide may exhibit significant activity at opioid receptors, which are critical in pain modulation and have implications in addiction and analgesia. The compound's interaction with these receptors could lead to both agonistic and antagonistic effects, depending on its conformation and the specific receptor subtype targeted.
Anti-nociceptive Effects
The compound has shown promise in preclinical studies for its anti-nociceptive properties. For example, in animal models, it was noted to reduce pain responses effectively, suggesting a potential application in pain management therapies .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into the modifications that enhance biological activity. Key findings include:
- Substituent Effects : The presence of the bromine atom on the pyridine ring appears to enhance receptor affinity and selectivity.
- Pyrrolidine Ring Modifications : Variations in the substituents on the pyrrolidine core can significantly alter the pharmacodynamics and pharmacokinetics of the compound .
Study 1: Opioid Receptor Interaction
In a study investigating various pyrrolidine derivatives, 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide was evaluated for its binding affinity to mu-opioid receptors. Results indicated a moderate binding affinity, suggesting that further optimization could yield more potent derivatives .
Study 2: Pain Relief Efficacy
A comparative study on the anti-nociceptive effects of several compounds revealed that this specific compound produced a statistically significant reduction in pain scores compared to control groups. This study utilized both thermal and chemical pain models to assess efficacy, confirming its potential as an analgesic agent .
Summary of Findings
| Property | Observation |
|---|---|
| Molecular Weight | 388.26 g/mol |
| Opioid Receptor Affinity | Moderate; requires further optimization |
| Anti-nociceptive Activity | Significant reduction in pain responses in models |
| SAR Insights | Bromine substitution enhances activity |
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-hydroxypyridine and a pyrrolidine carboxamide intermediate. Alternatively, coupling reactions (e.g., Buchwald-Hartwig amination) may link the pyridine and pyrrolidine moieties. Critical steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and purification via column chromatography or recrystallization. Reaction optimization often requires monitoring by TLC or HPLC for intermediates .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR : H and C NMR confirm connectivity, with characteristic shifts for the bromopyridine (δ 7.5–8.5 ppm) and pyrrolidine carboxamide (δ 1.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~434.2).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the oxy-pyrrolidine linkage (e.g., C–O–C bond angles ~120°) .
Q. What purity standards are recommended for biological assays?
- Methodological Answer : A minimum purity of ≥95% (HPLC) is required to avoid off-target effects. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is standard. Purity validation should include UV detection at 254 nm and mass confirmation .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?
- Methodological Answer : Density functional theory (DFT) calculates transition states for SNAr reactions, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases). Solvent effects are modeled using COSMO-RS. For example, the bromopyridine moiety’s electron-withdrawing nature enhances electrophilicity at the 2-position, guiding derivatization .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies may arise from:
- Stereochemical variance : Use chiral HPLC or asymmetric synthesis to isolate enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives).
- Solubility differences : Optimize DMSO stock concentrations or use surfactants (e.g., Tween-80) for in vitro assays.
Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How to design experiments for studying metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess IC50 values.
- Metabolite ID : High-resolution MS/MS fragments to identify hydroxylation or demethylation products .
Key Research Challenges
- Stereochemical Complexity : The pyrrolidine ring’s stereocenters (if present) require enantioselective synthesis (e.g., chiral auxiliaries or catalysts) .
- Bromine Reactivity : The 5-bromo group may undergo unintended cross-coupling; use palladium-free conditions or protect with trimethylsilyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
